(+)-Butaclamol

Dopamine D2 receptor Stereoselective binding Neuroleptic receptor pharmacology

(+)-Butaclamol (CAS 56245-67-1) is the pharmacologically active enantiomer of the racemic antipsychotic butaclamol, an organic heteropentacyclic compound belonging to the benzocycloheptapyridoisoquinoline class. It functions as a non-selective dopamine D1/D2 receptor antagonist and was developed as a typical antipsychotic agent (AY-23,028) that was never marketed.

Molecular Formula C25H31NO
Molecular Weight 361.5 g/mol
CAS No. 56245-67-1
Cat. No. B1206942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Butaclamol
CAS56245-67-1
SynonymsAY 23,028
AY-23,028
AY23,028
Butaclamol
Butaclamol Hydrochloride
Hydrochloride, Butaclamol
Molecular FormulaC25H31NO
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O
InChIInChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1
InChIKeyZZJYIKPMDIWRSN-HWBMXIPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Butaclamol (CAS 56245-67-1): A Stereochemically Defined Dopamine D2/D1 Antagonist for Psychopharmacology Research


(+)-Butaclamol (CAS 56245-67-1) is the pharmacologically active enantiomer of the racemic antipsychotic butaclamol, an organic heteropentacyclic compound belonging to the benzocycloheptapyridoisoquinoline class. It functions as a non-selective dopamine D1/D2 receptor antagonist and was developed as a typical antipsychotic agent (AY-23,028) that was never marketed [1]. The compound is now supplied exclusively as a research tool, primarily as the hydrochloride salt, for investigating dopamine receptor pharmacology, neurochemical signaling pathways, and behavioral models of antipsychotic action. Its rigid polycyclic structure confers extreme stereospecificity at neuroleptic binding sites, a property that distinguishes it from flexible antipsychotics such as haloperidol and chlorpromazine [2]. Procurement must specify the (+)-enantiomer (CAS 56245-67-1) because the racemate (butaclamol free base, CAS 36504-93-5) and the (−)-enantiomer exhibit drastically different pharmacological profiles [3].

Why Racemic Butaclamol or the (−)-Enantiomer Cannot Substitute for (+)-Butaclamol in Experimental Protocols


The dopamine D2 receptor binding site exhibits profound stereochemical discrimination between the (+)- and (−)-enantiomers of butaclamol, with a Ki ratio of approximately 3,000-fold in favor of (+)-butaclamol [1]. This is the highest stereoselectivity ratio ever reported among neuroleptic enantiomer pairs—far exceeding that of isobutaclamol (146-fold), dexclamol (151-fold), or octoclothepin (11-fold) [1]. The (−)-enantiomer is pharmacologically inert at dopamine receptors at doses up to 500 times the active dose of (+)-butaclamol in behavioral assays [2], yet (−)-butaclamol paradoxically possesses 30-fold higher affinity for sigma receptors than the (+)-enantiomer [3]. Consequently, substitution of (+)-butaclamol with the racemate introduces sigma receptor binding as an unwanted pharmacological confound, while the (−)-enantiomer alone fails to engage the dopamine receptor targets and instead preferentially labels sigma sites. These divergent pharmacological profiles make enantiopure (+)-butaclamol irreplaceable for experiments requiring clean dopaminergic interpretation.

Quantitative Differentiation Evidence: (+)-Butaclamol vs. Its Closest Analogs and Enantiomers


D2 Receptor Enantiomeric Stereoselectivity: (+)-Butaclamol vs. (−)-Butaclamol and Other Neuroleptic Enantiomer Pairs

In a systematic screen of eight neuroleptic enantiomer pairs tested for inhibition of [³H]spiperone binding to calf caudate nucleus homogenates, (+)-butaclamol exhibited the highest stereoselectivity ratio ever recorded, with a Ki for (−)-butaclamol that was 3,000 times higher than that for (+)-butaclamol [1]. This stereochemical discrimination far surpasses that of any other rigid or flexible neuroleptic tested in the same study: the next highest ratio was dexclamol at 151, followed by (+)-isobutaclamol at 146. The authors concluded that the neuroleptic receptor is 'highly stereoselective for the rigid butaclamol derivatives, but much less so for the flexible neuroleptics' [1]. This extreme stereospecificity establishes (+)-butaclamol as the gold standard for defining stereoselective dopamine D2 receptor binding in any experimental system.

Dopamine D2 receptor Stereoselective binding Neuroleptic receptor pharmacology

D1 Receptor Binding Discrimination: Quantitative Ki Comparison of (+)-Butaclamol and (−)-Butaclamol at Recombinant Rat D1 Receptors

When stably expressed in Drosophila Schneider-2 (S2) cells, rat dopamine D1 receptors bound (+)-butaclamol with a Ki of 4.9 ± 1.6 nM, whereas (−)-butaclamol exhibited a Ki of 59,410 ± 21,200 nM—a difference exceeding four orders of magnitude [1]. The same study reported D2 receptor Ki values of 0.649 ± 0.064 nM for (+)-butaclamol and 1,400 ± 251 nM for (−)-butaclamol, yielding a D2 enantiomer discrimination ratio of approximately 2,157 [1]. Although the D1 discrimination ratio (~12,124) is even larger than the D2 ratio (~2,157), the absolute D1 affinity of (+)-butaclamol (Ki 4.9 nM) is approximately 7.5-fold weaker than its D2 affinity (Ki 0.649 nM), confirming that (+)-butaclamol is a dual D1/D2 antagonist with higher potency at D2 receptors, while (−)-butaclamol is essentially inactive at both receptor subtypes.

Dopamine D1 receptor Recombinant receptor pharmacology Enantiomer discrimination

Functional Antagonism at Presynaptic Dopamine Autoreceptors: (+)-Butaclamol vs. Fluphenazine, Haloperidol, Pimozide, and Chlorpromazine

In a functional assay measuring reversal of apomorphine-elicited inhibition of synaptosomal tyrosine hydroxylase (TH) activity, (+)-butaclamol demonstrated greater potency than all other tested neuroleptics [1]. Using two independent criteria—the concentration required for maximal reversal and the concentration producing 25% reversal—the rank order of decreasing potency was: (+)-butaclamol > fluphenazine > haloperidol > pimozide > chlorpromazine [1]. The (−)-enantiomer of butaclamol was completely inactive in this assay. This functional assay is considered a valid screening model for antipsychotic drug activity because it reflects drug action at presynaptic dopamine autoreceptors regulating neurotransmitter synthesis. (+)-Butaclamol's top-ranked potency distinguishes it from the clinically established benchmark antipsychotics fluphenazine and haloperidol in this specific presynaptic functional context.

Tyrosine hydroxylase Presynaptic dopamine autoreceptor Antipsychotic potency ranking

In Vivo Behavioral Pharmacology: Absolute Optical Specificity of (+)-Butaclamol at Doses 100–500 Times Lower Than Inactive (−)-Butaclamol

In a comprehensive battery of rodent behavioral assays, (+)-butaclamol at doses of 0.1–0.3 mg/kg abolished amphetamine-induced stereotyped behavior and rotational behavior in rats with unilateral substantia nigra lesions, inhibited lever-pressing in a continuous (Sidman) avoidance paradigm, blocked discriminated avoidance behavior, and decreased ambulation and rearing in the open field test [1]. In stark contrast, the (−)-enantiomer was completely devoid of behavioral activity at doses 100–500 times higher [1]. Additionally, at considerably higher doses, (+)-butaclamol antagonized epinephrine-induced mortality, while (−)-butaclamol was again inactive [1]. This absolute optical specificity—where the (+)-enantiomer is active at sub-milligram-per-kilogram doses and the (−)-enantiomer is inert at doses up to 500-fold greater—provides an unambiguous demonstration that the behavioral effects of butaclamol are entirely mediated through stereospecific dopamine receptor blockade.

Behavioral pharmacology Antipsychotic screening Amphetamine-induced stereotypy

Sigma Receptor Selectivity Divergence: (−)-Butaclamol Has 30-Fold Higher Sigma Affinity Than (+)-Butaclamol

Radioligand binding studies have demonstrated that the two enantiomers of butaclamol exhibit opposite selectivity for dopamine D2 receptors versus sigma (σ) receptors: (+)-butaclamol preferentially binds to dopamine D2 receptors, while (−)-butaclamol preferentially binds to sigma receptors with approximately 30-fold higher affinity than the (+)-enantiomer [1][2]. This functional divergence was validated in vivo: (+)-butaclamol, but not (−)-butaclamol, antagonized the dopamine-mediated effects of 3-PPP enantiomers (including DA synthesis inhibition, prolactin secretion decreases, and substantia nigra DA cell firing), confirming that the dopaminergic effects are mediated exclusively by the (+)-enantiomer [2]. In contrast, sigma-mediated behavioral effects (SKF 10,047- and PCP-induced stereotypies) are preferentially blocked by (−)-butaclamol and the sigma antagonist BMY 14802 but not by (+)-butaclamol [1]. This enantiomeric complementarity makes (+)-butaclamol uniquely suited for experiments that must disentangle dopaminergic from sigma receptor contributions.

Sigma receptor Pharmacological selectivity Dopamine vs. sigma discrimination

D2-like Subtype Selectivity Profile: D2 > D3 > D4 Preference Distinguishes (+)-Butaclamol from Atypical Antipsychotics

Across multiple independent studies using recombinant human and rodent dopamine receptor subtypes, (+)-butaclamol consistently displays a D2 > D3 > D4 selectivity profile [1][2]. Reference IC50 values from a standardized panel (human receptors) are: D2L = 2.6 nM, D3 = 4.6 nM, D4 = 93 nM, yielding a D2:D4 selectivity ratio of approximately 36:1 [2]. In functional characterization of cloned receptors expressed in fibroblast and dopaminergic cell lines, (+)-butaclamol's rank order of antagonism was D2 > D3 > D4, which differs markedly from clozapine's profile (D4 > D2 > D3) and spiperone's profile (D2 = D3 > D4) [1]. This D2-preferring pattern classifies (+)-butaclamol pharmacologically alongside typical antipsychotics such as eticlopride, while its 36-fold D2-over-D4 selectivity provides a useful reference profile for calibrating D2-like receptor subtype discrimination in experimental assays.

Dopamine receptor subtypes D2/D3/D4 selectivity Recombinant receptor pharmacology

Validated Application Scenarios for (+)-Butaclamol Based on Quantitative Differentiation Evidence


Definitive Stereochemical Control in Dopamine D2 Receptor Binding Assays

(+)-Butaclamol's 3,000-fold enantiomer Ki ratio (Seeman et al., 1979) makes it the most stereospecific D2 antagonist ever characterized. Researchers measuring specific [³H]spiperone or [³H]methylspiperone binding to D2 receptors can define non-specific binding using (−)-butaclamol (or define specific binding as the (+)-enantiomer-displaceable component) with a confidence level that no other neuroleptic enantiomer pair can provide. This application is particularly critical in tissue homogenate binding studies, receptor autoradiography, and D2 receptor quantification protocols where unambiguous separation of specific from non-specific binding is paramount [1].

Dissecting Dopaminergic vs. Sigma Receptor-Mediated Effects in Behavioral and Neurochemical Studies

The enantiomeric complementarity of butaclamol—where (+)-butaclamol is dopamine D2-preferring and (−)-butaclamol is sigma receptor-preferring with approximately 30-fold higher sigma affinity—provides a powerful two-compound toolkit for dissecting the relative contributions of dopaminergic and sigma receptor mechanisms to complex pharmacological phenomena. This application is validated in studies of psychostimulant action (amphetamine, PCP), where (+)-butaclamol selectively blocks dopamine-mediated locomotor activation while (−)-butaclamol and the sigma antagonist BMY 14802 selectively block sigma-mediated stereotyped behaviors. Procurement of enantiopure (+)-butaclamol, rather than the racemate, is essential to avoid the sigma receptor confound introduced by the (−)-enantiomer [2][3].

Presynaptic Dopamine Autoreceptor Functional Studies Using Tyrosine Hydroxylase Inhibition Assays

(+)-Butaclamol is the most potent antagonist identified in the apomorphine-elicited synaptosomal tyrosine hydroxylase inhibition reversal assay, outperforming fluphenazine, haloperidol, pimozide, and chlorpromazine (Bronaugh & Goldstein, 1975). This functional assay directly measures drug action at presynaptic dopamine autoreceptors that regulate neurotransmitter synthesis via end-product inhibition of tyrosine hydroxylase. For neurochemists studying dopamine synthesis modulation, (+)-butaclamol's top-ranked potency allows the use of lower drug concentrations, minimizing non-specific membrane effects and maximizing the experimental window for detecting autoreceptor-mediated regulation. The (−)-enantiomer serves as the perfect inactive control, confirming that all observed effects are stereospecific [4].

In Vivo Behavioral Screening and Validation of Antipsychotic-Like Activity in Rodent Models

The absolute optical specificity demonstrated by Voith & Herr (1976)—with (+)-butaclamol active at 0.1–0.3 mg/kg across five behavioral paradigms and (−)-butaclamol completely inactive at doses up to 500-fold higher—establishes (+)-butaclamol as a validated reference compound for antipsychotic screening. Its activity profile across amphetamine-induced stereotypy, conditioned avoidance responding, and open field exploration provides a multi-endpoint behavioral fingerprint that can serve as an internal calibration standard for novel compounds. Researchers designing preclinical antipsychotic screening batteries can include (+)-butaclamol as a positive control and (−)-butaclamol as a negative control to confirm the dopaminergic specificity of observed behavioral effects within each experimental cohort [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Butaclamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.